Cas no 953215-69-5 (N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide)

N-(5-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide is a specialized heterocyclic compound featuring a fused imidazopyridazine core with methoxy and methylphenyl substituents. Its structural complexity suggests potential utility as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or other biologically active molecules. The presence of methoxy and methyl groups enhances its solubility and binding affinity, while the benzamide moiety may contribute to metabolic stability. This compound is suited for medicinal chemistry applications, offering a versatile scaffold for further derivatization. Its synthetic route and purity are critical for reproducibility in research settings. Proper handling and storage under inert conditions are recommended to maintain stability.
N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide structure
953215-69-5 structure
商品名:N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
CAS番号:953215-69-5
MF:C22H20N4O2
メガワット:372.419804573059
CID:6382821
PubChem ID:16885927

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
    • N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-methylbenzamide
    • N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide
    • AKOS024489130
    • VU0628956-1
    • N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
    • 953215-69-5
    • F5014-0198
    • インチ: 1S/C22H20N4O2/c1-14-6-4-5-7-17(14)22(27)24-18-12-16(9-8-15(18)2)19-13-26-20(23-19)10-11-21(25-26)28-3/h4-13H,1-3H3,(H,24,27)
    • InChIKey: AJOIECJRHJRQIJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC(C2=CN3C(=N2)C=CC(OC)=N3)=CC=C1C)(=O)C1=CC=CC=C1C

計算された属性

  • せいみつぶんしりょう: 372.15862589g/mol
  • どういたいしつりょう: 372.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 545
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5014-0198-40mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
953215-69-5
40mg
$140.0 2023-09-10
Life Chemicals
F5014-0198-2mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
953215-69-5
2mg
$59.0 2023-09-10
Life Chemicals
F5014-0198-10mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
953215-69-5
10mg
$79.0 2023-09-10
Life Chemicals
F5014-0198-3mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
953215-69-5
3mg
$63.0 2023-09-10
Life Chemicals
F5014-0198-15mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
953215-69-5
15mg
$89.0 2023-09-10
Life Chemicals
F5014-0198-10μmol
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
953215-69-5
10μmol
$69.0 2023-09-10
Life Chemicals
F5014-0198-1mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
953215-69-5
1mg
$54.0 2023-09-10
Life Chemicals
F5014-0198-20μmol
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
953215-69-5
20μmol
$79.0 2023-09-10
Life Chemicals
F5014-0198-2μmol
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
953215-69-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5014-0198-50mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide
953215-69-5
50mg
$160.0 2023-09-10

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide 関連文献

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamideに関する追加情報

Professional Introduction to N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide (CAS No. 953215-69-5)

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl-2-methylbenzamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 953215-69-5, represents a unique molecular architecture that has been extensively studied for its potential biological activities and mechanistic insights. The structural features of this molecule, particularly the presence of imidazo[1,2-b]pyridazine and benzamide moieties, make it a promising candidate for further investigation in drug discovery and development.

The imidazo[1,2-b]pyridazine core is a heterocyclic structure that has been widely explored for its pharmacological properties. This scaffold is known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The incorporation of a 6-methoxy group into the imidazo[1,2-b]pyridazine ring enhances the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability. Additionally, the presence of a 2-methylphenyl group at the 5-position of the imidazo[1,2-b]pyridazine ring introduces additional functional diversity, allowing for further modulation of biological activity.

The benzamide moiety at the other end of the molecule contributes to its overall pharmacological profile. Benzamides are well-known for their role as bioisosteres in drug design, often providing improved solubility and metabolic stability. In this context, the 2-methylbenzamide group in N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl-2-methylbenzamide) may play a crucial role in optimizing the compound's pharmacokinetic properties. The methyl groups on both the phenyl ring and the benzamide moiety further enhance the lipophilicity of the molecule, which is a critical factor in determining its bioavailability.

5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl-2-methylbenzamide) make it an attractive candidate for further exploration. Researchers have been particularly interested in its potential as an inhibitor of various enzymes and receptors implicated in human diseases. For instance, preliminary computational studies suggest that this compound may interact with target proteins involved in signal transduction pathways relevant to cancer and inflammation. 5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl-2-methylbenzamide) has also been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. The ability of this compound to modulate inflammatory pathways could make it a valuable therapeutic agent. Preclinical studies have demonstrated that molecules with similar structural features can inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). Further research is needed to fully elucidate the anti-inflammatory mechanism of action of this compound. 5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl-2-methylbenzamide) presents several challenges due to its complex molecular architecture. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Modern synthetic strategies often involve multi-step reactions that require careful optimization to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing heterocyclic frameworks like imidazo[1,2-b]pyridazine. 5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl-2-methylbenzamide) offers an opportunity to explore novel synthetic approaches that could be applicable to other complex organic molecules. 5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl-2-methylbenzamide) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation in drug discovery programs targeting various diseases. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing new therapies for human health.

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